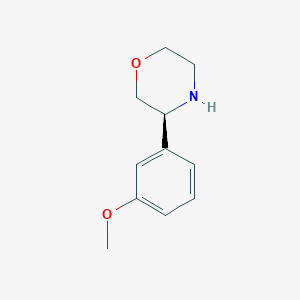
(S)-3-(3-Methoxyphenyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-(3-Methoxyphenyl)morpholine is a chiral compound that features a morpholine ring substituted with a methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(3-Methoxyphenyl)morpholine typically involves the reaction of 3-methoxyphenylamine with an appropriate morpholine derivative under controlled conditions. One common method includes the use of a palladium-catalyzed coupling reaction, which ensures the formation of the desired product with high enantiomeric purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for yield and purity, often incorporating advanced purification techniques such as chromatography to isolate the desired enantiomer.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-(3-Methoxyphenyl)morpholine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form different morpholine derivatives.
Substitution: The aromatic ring allows for electrophilic substitution reactions, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-methoxybenzaldehyde, while reduction can produce various morpholine derivatives.
Applications De Recherche Scientifique
(S)-3-(3-Methoxyphenyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of (S)-3-(3-Methoxyphenyl)morpholine involves its interaction with specific molecular targets. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methoxyphenylmorpholine: Lacks the chiral center, making it less specific in its interactions.
4-Methoxyphenylmorpholine: Differently substituted, leading to distinct chemical and biological properties.
2-Methoxyphenylmorpholine: Another positional isomer with unique reactivity and applications.
Uniqueness
(S)-3-(3-Methoxyphenyl)morpholine is unique due to its chiral nature, which allows for enantioselective interactions in biological systems. This specificity can lead to more targeted therapeutic effects and reduced side effects compared to its achiral or differently substituted counterparts .
Propriétés
Formule moléculaire |
C11H15NO2 |
|---|---|
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
(3S)-3-(3-methoxyphenyl)morpholine |
InChI |
InChI=1S/C11H15NO2/c1-13-10-4-2-3-9(7-10)11-8-14-6-5-12-11/h2-4,7,11-12H,5-6,8H2,1H3/t11-/m1/s1 |
Clé InChI |
CSSLIURVOZXHCT-LLVKDONJSA-N |
SMILES isomérique |
COC1=CC=CC(=C1)[C@H]2COCCN2 |
SMILES canonique |
COC1=CC=CC(=C1)C2COCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-hydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one](/img/structure/B13648025.png)
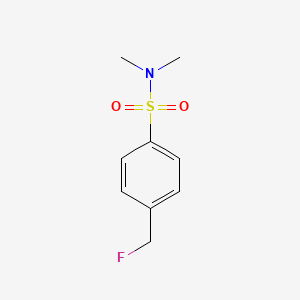
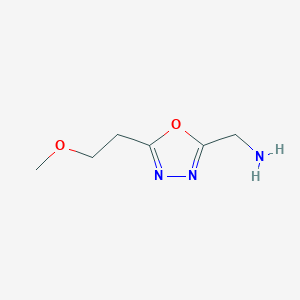
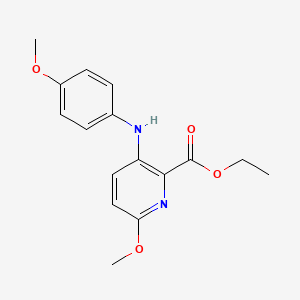
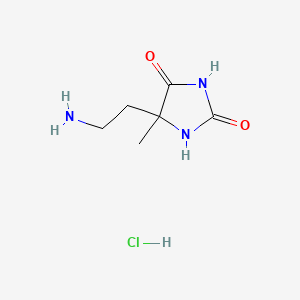
![1-[2-(4-Methyl-1-piperazinyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13648044.png)
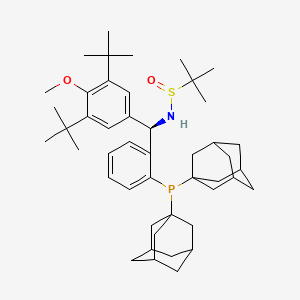
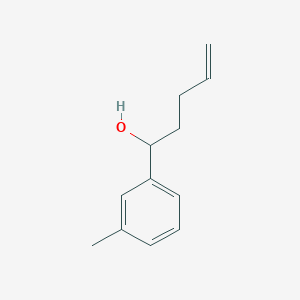


![(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13648068.png)


